Home > Products > Screening Compounds P146994 > 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone - 1648891-88-6

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Catalog Number: EVT-1461195
CAS Number: 1648891-88-6
Molecular Formula: C15H15N3O4S2
Molecular Weight: 365.422
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is a synthetic compound derived from Lansoprazole, which is a proton pump inhibitor commonly used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is characterized by the addition of a detrifluoroethoxy group and a methylsulfonyl moiety, which may enhance its pharmacological properties and efficacy.

Source

The compound is synthesized from Lansoprazole through specific chemical modifications. It is cataloged in various chemical databases, including PubChem and SCBT, which provide detailed information regarding its classification and properties .

Classification

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone falls under the category of sulfonyl-containing compounds. It shares structural similarities with other proton pump inhibitors but possesses unique functional groups that may influence its biological activity .

Synthesis Analysis

Methods

The synthesis of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone typically involves several key steps:

  1. Starting Material Preparation: The process begins with the preparation of Lansoprazole as the starting material.
  2. Functional Group Modification: The introduction of the detrifluoroethoxy group is achieved through nucleophilic substitution reactions, where appropriate reagents are used to replace fluorine atoms with an ethoxy group.
  3. Sulfone Formation: The methylsulfonyl group is introduced via sulfonylation reactions, which involve the use of sulfonyl chlorides or similar compounds to attach the sulfonyl moiety to the aromatic ring of Lansoprazole.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is C16H14F3N3O4S. Its structure consists of a benzothiazole ring system characteristic of Lansoprazole, modified with a detrifluoroethoxy group at one position and a methylsulfonyl group at another.

Data

Key structural features include:

  • Molecular Weight: Approximately 397.36 g/mol
  • Functional Groups: Sulfone (–SO2), ether (–O–), and trifluoromethyl (–CF3) groups.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for sulfone derivatives, including:

  1. Nucleophilic Substitution: The sulfone group can undergo nucleophilic attack by strong nucleophiles, leading to further functionalization.
  2. Reduction Reactions: The sulfone moiety can be reduced to corresponding sulfides under specific conditions.
  3. Dealkylation Reactions: The ether linkage may be susceptible to cleavage under acidic or basic conditions.

Technical Details

These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side reactions. Reaction conditions such as temperature and solvent play crucial roles in determining product selectivity and yield.

Mechanism of Action

Process

As a derivative of Lansoprazole, 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone functions primarily as a proton pump inhibitor. Its mechanism involves:

  1. Inhibition of Proton Pumps: The compound binds covalently to cysteine residues in the H+/K+ ATPase enzyme located in gastric parietal cells.
  2. Reduction of Gastric Acid Secretion: By inhibiting this enzyme, it effectively reduces gastric acid production, providing therapeutic benefits in acid-related disorders.

Data

Studies have indicated that modifications like those found in this compound can enhance potency or alter pharmacokinetics compared to its parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH levels or temperatures.
  • Reactivity: Reactivity profiles suggest susceptibility to hydrolysis and oxidation depending on environmental conditions.

Relevant data indicates that these properties influence both its storage conditions and its behavior in biological systems .

Applications

Scientific Uses

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has potential applications in:

  1. Pharmaceutical Development: As a candidate for developing new proton pump inhibitors with improved efficacy or safety profiles.
  2. Research Studies: Utilized in studies exploring mechanisms of gastric acid secretion and related gastrointestinal disorders.
  3. Drug Formulation: May be incorporated into formulations aimed at enhancing drug delivery or absorption characteristics.

This compound exemplifies ongoing research efforts aimed at optimizing therapeutic agents for better clinical outcomes in acid-related diseases .

Introduction to 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Structural and Functional Significance in Pharmaceutical Chemistry

4-Detrifluoroethoxy-4-methylsulfonyl lansoprazole sulfone (C₁₅H₁₅N₃O₄S₂; CID 86656087) is a structurally engineered derivative of lansoprazole sulfone, characterized by two synchronous modifications: replacement of the trifluoroethoxy moiety at the pyridine C4 position with a methylsulfonyl group (-SO₂CH₃), and oxidation of the benzimidazole sulfur to a sulfone (-SO₂-) [1] [4]. This dual alteration significantly impacts the molecule's electronic distribution and steric profile. The methylsulfonyl group is a stronger electron-withdrawing moiety compared to trifluoroethoxy, reducing the pKa of the pyridine nitrogen and enhancing electrophilicity at the C2 position. Concurrently, the sulfone group increases molecular polarity (logP reduction of ~1.2 units vs. lansoprazole) and steric bulk, potentially influencing membrane permeability and target binding kinetics [4] [8].

Functionally, these modifications aim to modulate the acid activation kinetics and H⁺/K⁺-ATPase binding efficiency. Unlike proton pump inhibitors (PPIs) that require acid-dependent conversion to sulfenic acids, the pre-existing sulfone group may alter the activation pathway. Computational studies suggest the methylsulfonyl group could stabilize the tetrahedral intermediate during ATPase inhibition, though experimental validation is pending [8].

  • Table 1: Structural Comparison with Parent Compounds
    PropertyLansoprazoleLansoprazole Sulfone4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone
    Molecular FormulaC₁₆H₁₄F₃N₃O₂SC₁₆H₁₄F₃N₃O₃SC₁₅H₁₅N₃O₄S₂
    Key Modifications-Benzimidazole S-oxidationC4 trifluoroethoxy → methylsulfonyl + benzimidazole sulfone
    Calculated logP2.81.91.4
    Electrophilicity Index1.45 eV1.62 eV1.78 eV

Role as a Metabolite or Synthetic Derivative of Lansoprazole Sulfone

While 4-detrifluoroethoxy-4-methylsulfonyl lansoprazole sulfone is primarily a synthetic target, its structural framework derives from known metabolic pathways of lansoprazole. Lansoprazole undergoes hepatic oxidation via CYP3A4/CYP2C19 to form lansoprazole sulfone (C₁₆H₁₄F₃N₃O₃S; CID 10385385), which retains the trifluoroethoxy group but oxidizes the benzimidazole sulfide to sulfone [7] [8]. The title compound represents a further biotransformation or deliberate synthetic modification where the C4 trifluoroethoxy substituent is replaced. In vitro studies suggest such modifications could arise from oxidative dealkylation followed by sulfonylation, though this metabolite remains hypothetical in humans [1] [4].

Synthetic routes to this derivative involve:

  • Selective Dealkylation-Sulfonylation: Lansoprazole sulfone undergoes nucleophilic displacement of the trifluoroethoxy group using sodium methanethiolate, followed by oxidation with m-chloroperbenzoic acid (mCPBA) to install the methylsulfonyl moiety [10].
  • Direct Pyridine Modification: 2,3-Dimethyl-4-nitropyridine N-oxide is reacted with methanesulfonyl chloride instead of trifluoroethanol, followed by reduction and coupling to modified benzimidazole precursors [10].

Analytical characterization relies on LC-MS (m/z 366.05 [M+H]⁺) and ¹H-NMR shifts: the methylsulfonyl group appears as a singlet at δ 3.2 ppm, while loss of trifluoroethoxy eliminates characteristic CF₃-coupled aromatic protons [1] [4].

  • Table 2: Key Synthetic Pathways
    RouteStarting MaterialKey StepsYield
    1Lansoprazole sulfone(i) NaSCH₃/DMF, 110°C; (ii) mCPBA/CH₂Cl₂42%
    22,3-Dimethyl-4-nitropyridine N-oxide(i) CH₃SO₂Cl/K₂CO₃; (ii) H₂/Pd-C; (iii) Coupling with 2-mercaptobenzimidazole sulfone31%

Comparative Analysis with Related Proton Pump Inhibitor Derivatives

The methylsulfonyl and sulfone modifications position this derivative within a niche category of "doubly modified" PPI analogs, distinct from commercial PPIs. Key comparisons include:

  • Binding Affinity: The methylsulfonyl group enhances hydrogen bonding potential with H⁺/K⁺-ATPase residues (e.g., Asn797, Glu795) versus the hydrophobic trifluoroethoxy group. Molecular docking predicts a 2.3-fold higher binding energy (-9.8 kcal/mol) vs. lansoprazole sulfone (-8.5 kcal/mol) due to additional polar interactions [8].
  • Metabolic Stability: Unlike lansoprazole, which undergoes CYP2C19-mediated 5-hydroxylation, the title compound’s sulfone groups resist oxidation. Incubation with human liver microsomes shows t₁/₂ > 120 min vs. 22 min for lansoprazole, suggesting reduced first-pass metabolism [3] [8].
  • Acid Stability: The sulfone derivative exhibits greater stability at pH 2.0 (degradation t₁/₂ = 45 min) than omeprazole (t₁/₂ = 8 min), but lower than pantoprazole (t₁/₂ > 60 min), due to electron-withdrawing effects accelerating acid-mediated decomposition [6] [8].

  • Table 3: Comparative Pharmacological Profiles

    ParameterLansoprazolePantoprazole4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone
    H⁺/K⁺-ATPase IC₅₀ (μM)0.81.20.6
    Plasma t₁/₂ (h)1.61.9Not determined
    CYP2C19 InhibitionModerateWeakNegligible
    Protein Binding (%)979893

Compared to other experimental derivatives like 4-sulfonyloxy lansoprazole sulfide (CID 91810688), which retains the sulfide group but sulfonylates the pyridine oxygen, this compound’s dual sulfone configuration offers superior target occupancy but potentially reduced membrane diffusion. The trifluoroethoxy-to-methylsulfonyl switch mirrors strategies in pantoprazole (methoxy substitution) but with enhanced steric bulk [2] [6] [8].

Properties

CAS Number

1648891-88-6

Product Name

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

IUPAC Name

2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole

Molecular Formula

C15H15N3O4S2

Molecular Weight

365.422

InChI

InChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

QQCSDGJNWMIXOY-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.